molecular formula C9H8N2O3 B566656 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid CAS No. 19809-35-9

1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid

Cat. No.: B566656
CAS No.: 19809-35-9
M. Wt: 192.174
InChI Key: ZCJQDLJCZAHIRN-UHFFFAOYSA-N
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Description

1-Methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid is a benzimidazole derivative featuring a carboxylic acid substituent at position 2 and a methyl group at position 1, with an oxidized nitrogen at position 2. This compound’s structure combines a positively charged benzimidazolium core with a deprotonated carboxylate group, making it a zwitterionic species.

Properties

IUPAC Name

1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-10-6-4-2-3-5-7(6)11(14)8(10)9(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJQDLJCZAHIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663556
Record name 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19809-35-9
Record name 1-Methyl-3-oxo-1H-3,1-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid typically involves the cyclization of o-phenylenediamines with carboxylic acid derivatives or aldehydes. One common method includes the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions, followed by oxidation to introduce the oxide group . Another approach involves the intramolecular oxidative condensation of anilides or amidines .

Industrial Production Methods: Industrial production of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of metal-free, iodine-promoted synthesis has been reported to be effective for producing substituted benzimidazoles, including 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxide groups, while substitution reactions can produce a variety of substituted benzimidazoles .

Mechanism of Action

The mechanism of action of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()

  • Structural Differences :
    While the target compound contains a benzimidazolium core with a carboxylic acid group, the benzamide derivative in has a simpler benzamide scaffold with an N,O-bidentate directing group. The latter lacks the fused aromatic ring system and zwitterionic character of the target compound.
  • Functional Properties :
    The benzamide derivative’s N,O-bidentate group enables metal-catalyzed C–H bond functionalization reactions . In contrast, the benzimidazolium-carboxylic acid hybrid may exhibit stronger hydrogen-bonding capacity and metal coordination due to its carboxylate and imidazolium moieties.
  • Synthetic Routes: The benzamide in was synthesized via acylation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol. The target compound would likely require cyclization steps to form the benzimidazolium ring, followed by oxidation and carboxylation.

Benzimidazole-Based IDO1 Inhibitors ()

  • Structural Similarities :
    Compound 22 in shares the benzimidazole core but lacks the carboxylic acid group. Instead, it features a benzo[b]thiophene-2-carboxamide substituent, which enhances its biological activity as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor .
  • However, the absence of a thiophene or bulky substituents may reduce its enzyme-binding affinity.

1,3-Benzothiazol-2-Amine in Co-Crystals ()

  • Crystal Engineering :
    The benzothiazol-2-amine in forms co-crystals with carboxylic acids (e.g., coumarin-3-carboxylate) via hydrogen bonding and π-π interactions . The target compound’s carboxylate group could similarly participate in co-crystal formation but with enhanced ionic interactions due to its zwitterionic nature.
  • Geometric Parameters :
    The benzothiazole’s bond lengths and angles (e.g., C–S = 1.74 Å) differ from those expected in the benzimidazolium-carboxylic acid system, where the fused aromatic ring and charge distribution would alter molecular geometry.

Thiazole-Containing Carboxylic Acid Derivatives ()

  • Functional Groups: The compound in contains a thiazole ring linked to a carboxylic acid via an amide bond.
  • Applications :
    Thiazole-carboxylic acid hybrids are often explored for their antimicrobial or anticancer properties. The benzimidazolium-carboxylic acid analog may exhibit distinct bioactivity due to its charged nitrogen and planar aromatic system.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Applications Reference
1-Methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid Benzimidazolium Carboxylate, methyl, N-oxide Coordination chemistry, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group Metal-catalyzed C–H functionalization
Benzimidazole IDO1 Inhibitor (22) Benzimidazole Benzo[b]thiophene-carboxamide Enzyme inhibition (IDO1)
1,3-Benzothiazol-2-amine Benzothiazole Amine Co-crystal engineering
Thiazole-carboxylic acid (2h) Thiazole Carboxylic acid, amide Medicinal chemistry (proteomics)

Research Findings and Implications

  • Coordination Chemistry : The zwitterionic nature of the target compound may enable unique metal-binding modes compared to neutral benzamide or thiazole derivatives.
  • Biological Activity : While benzimidazole derivatives in show enzyme inhibition, the carboxylic acid group in the target compound could enhance water solubility, a critical factor for drug development.
  • Crystallography : The co-crystal-forming ability of benzothiazol-2-amine () suggests that the target compound could be engineered for similar applications in materials science.

Biological Activity

1-Methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid, a compound of interest in medicinal chemistry, has been studied for its diverse biological activities. This article synthesizes findings from various research studies, highlighting its mechanisms of action, biological effects, and potential therapeutic applications.

Chemical Structure and Properties

1-Methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid features a benzimidazole core with a carboxylic acid group, which enhances its solubility and reactivity. The molecular formula is C10H8N2O3C_{10}H_{8}N_{2}O_{3}, and its structure can be represented as follows:

Structure C10H8N2O3\text{Structure }\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}_{3}

The biological activity of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It can interact with various receptors, influencing signal transduction pathways critical for cellular responses.
  • Antioxidant Activity : Some studies suggest that this compound exhibits antioxidant properties, which could protect cells from oxidative stress.

Anticancer Properties

Research indicates that 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid demonstrates significant anticancer activity. For instance, in vitro studies have shown that it can induce apoptosis in various cancer cell lines by affecting cell cycle progression and promoting cell death pathways.

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)12.5Apoptosis induction
MCF7 (breast cancer)15.0Cell cycle arrest at G0/G1 phase
A549 (lung cancer)10.0Reactive oxygen species generation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Studies

  • Cancer Cell Study : A study published in Cancer Research demonstrated that treatment with 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid resulted in significant tumor regression in xenograft models of human breast cancer. The mechanism was linked to the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of the compound against bacterial infections, patients treated with formulations containing 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid showed a marked improvement in infection resolution compared to standard antibiotic treatments.

Toxicological Profile

The safety profile of 1-methyl-3-oxidobenzimidazol-3-ium-2-carboxylic acid has been evaluated in preclinical studies. Results indicate low toxicity levels at therapeutic doses, with no significant adverse effects observed in animal models even at high doses.

Toxicity Parameter Observed Value
LD50 (mg/kg)>2000
Organ ToxicityNone observed

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